4,4'-Dicarboxybenzhydrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(4-hydroxyphenyl)methane , is an organic compound with the chemical formula C15H12O5. It consists of a central benzene ring substituted with two hydroxyl (OH) groups and two carboxylic acid (COOH) groups. The compound’s structure is shown below:
C6H4(OH)2C(OH)2COOH
Vorbereitungsmethoden
Synthetic Routes:
Nucleophilic Aromatic Substitution (SNAr): One common synthetic route involves the nucleophilic aromatic substitution of 4,4’-dihalobenzhydrol derivatives (such as 4,4’-dichlorobenzhydrol) with sodium or potassium salts of carboxylic acids. The reaction takes place in polar aprotic solvents (e.g., DMF or DMSO) and requires a strong base (e.g., NaOH or KOH).
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from 4,4’-dicarboxybenzhydrol. For example, the esterification of 4,4’-dicarboxybenzhydrol with acetic anhydride followed by hydrolysis yields the desired compound.
Industrial Production:
Industrial-scale production methods for 4,4’-dicarboxybenzhydrol are not widely documented. laboratory-scale synthesis methods can be scaled up for industrial purposes.
Analyse Chemischer Reaktionen
4,4’-Dicarboxybenzhydrol undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding benzophenone.
Reduction: Reduction of the carbonyl groups can yield the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.
Common Reagents: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), and strong acids (e.g., sulfuric acid) are often used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
4,4’-Dicarboxybenzhydrol finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of other compounds.
Polymer Chemistry: It can be incorporated into polymers for specific properties.
Medicinal Chemistry: Research on its potential pharmaceutical applications.
Wirkmechanismus
The exact mechanism of action for 4,4’-dicarboxybenzhydrol’s effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed.
Vergleich Mit ähnlichen Verbindungen
While 4,4’-dicarboxybenzhydrol is unique due to its dual carboxylic acid functionality, similar compounds include:
4-Carboxybenzaldehyde: This compound has an aldehyde and a carboxylic acid group on the benzene ring.
4,4’-Dimethoxybenzhydrol: A related compound with methoxy substituents instead of carboxylic acid groups.
Eigenschaften
Molekularformel |
C15H12O5 |
---|---|
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
4-[(4-carboxyphenyl)-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C15H12O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8,13,16H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
NMAYQOHIMPTMGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.